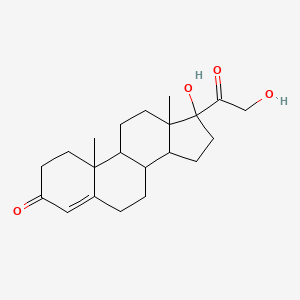
コルテゾロン
概要
説明
. コルチキソロンはステロイド生成経路における重要な化合物であり、ストレス応答、代謝、免疫機能に重要な役割を果たすコルチゾールの産生に重要な役割を果たします。
科学的研究の応用
コルチキソロンは、科学研究において幅広い応用範囲を持ちます。
化学: さまざまなステロイドホルモンの合成における中間体として使用。
生物学: ステロイド生成経路における役割について研究されている。
医学: ニキビや男性型脱毛症などのアンドロゲン依存性皮膚疾患の治療に用いられる.
産業: ステロイドホルモンの大量生産に用いられる.
作用機序
コルチキソロンは、アンドロゲン受容体におけるアンタゴニストとして作用することで効果を発揮します。 ニキビや脱毛症などの状態を促進するアンドロゲン受容体シグナル伝達カスケードを遮断することにより、ジヒドロテストステロンなどのアンドロゲンとこれらの受容体への結合を競合します . このメカニズムには、皮脂腺の増殖、過剰な皮脂の産生、炎症経路の阻害が含まれます .
類似化合物:
コルチゾール: コルチキソロンから合成される強力なグルココルチコイドホルモン。
コルチキソロン17α-プロピオン酸: 選択的な局所作用を持つエステル誘導体.
スピロノラクトン: 同様の用途に用いられる別のアンドロゲン受容体アンタゴニスト.
独自性: コルチキソロンは、コルチゾール生合成における代謝中間体としての役割と、そのエステル誘導体であるコルチキソロン17α-プロピオン酸に変換されたときの強力な抗アンドロゲン特性により、ユニークです .
生化学分析
Biochemical Properties
Cortexolone interacts with various enzymes and proteins in the body. It is synthesized from 17α-hydroxyprogesterone by the enzyme 21-hydroxylase and is converted to cortisol by 11β-hydroxylase . In sea lampreys, an early jawless fish species, Cortexolone binds to specific corticosteroid receptors and is involved in intestinal osmoregulation .
Cellular Effects
Cortexolone, in its derivative form Clascoterone, exerts anti-androgenic effects by working as an antagonist at androgen receptors (ARs) expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells . It blocks the effects of testosterone and dihydrotestosterone (DHT), which are androgens that bind to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .
Molecular Mechanism
Cortexolone, as Clascoterone, binds to androgen receptors with high affinity . By competing with androgens for binding to androgen receptors, it works by blocking the androgen receptor signaling cascades that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cortexolone can change over time. For instance, Clascoterone, a derivative of Cortexolone, was found to achieve pharmacokinetic steady-state by day 5 in a study . At steady-state, plasma concentrations increased 1.8 to 2.1 fold versus the first dose .
Metabolic Pathways
Cortexolone is involved in the glucocorticoid pathway, leading to cortisol . It is synthesized from 17α-hydroxyprogesterone by 21-hydroxylase and is converted to cortisol by 11β-hydroxylase .
Transport and Distribution
Cortexolone, as Clascoterone, is 84% to 89% bound to plasma proteins in vitro, regardless of drug concentrations . This suggests that it may be transported and distributed within cells and tissues through binding to plasma proteins.
準備方法
合成経路と反応条件: コルチキソロンは、さまざまな化学プロセスによって合成できます。一般的な方法の1つは、酸触媒下でオルトカルボン酸のアルキルエステルと反応させることにより、コルチキソロンを対応するオルトエステルに変換することです。 酸性媒体中でのその後の加水分解により、目的の17-モノエステルが得られます .
工業生産方法: 工業的には、コルチキソロンの生産には、しばしば微生物による水酸化および脱水素が伴います。 これらのプロセスは、ステロイドホルモンとその類似体の大量生産に不可欠です .
3. 化学反応解析
反応の種類: コルチキソロンは、次のようなさまざまな化学反応を起こします。
酸化: 酵素的酸化によるコルチゾールへの変換。
還元: 他のステロイド中間体への還元。
置換: コルチキソロン17α-プロピオン酸などのエステル誘導体の形成。
一般的な試薬と条件:
酸化: 11β-ヒドロキシラーゼなどの酵素。
還元: 水素化ホウ素ナトリウムなどの還元剤。
主要な製品:
コルチゾール: 酵素的酸化による。
コルチキソロン17α-プロピオン酸: 局所治療に用いられるエステル誘導体.
化学反応の分析
Types of Reactions: Cortexolone undergoes various chemical reactions, including:
Oxidation: Conversion to cortisol through enzymatic oxidation.
Reduction: Reduction to other steroid intermediates.
Substitution: Formation of ester derivatives like cortexolone 17α-propionate.
Common Reagents and Conditions:
Oxidation: Enzymes such as 11β-hydroxylase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Acid catalysts like p-toluenesulfonic acid for esterification.
Major Products:
Cortisol: Through enzymatic oxidation.
Cortexolone 17α-propionate: An ester derivative used in topical treatments.
類似化合物との比較
Cortisol: A potent glucocorticoid hormone synthesized from cortexolone.
Cortexolone 17α-propionate: An ester derivative with selective topical activity.
Spironolactone: Another androgen receptor antagonist used in similar applications.
Uniqueness: Cortexolone is unique due to its role as a metabolic intermediate in cortisol biosynthesis and its potent antiandrogenic properties when converted to its ester derivative, cortexolone 17α-propionate .
特性
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBHBVVOGNECLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859297 | |
| Record name | 17,21-Dihydroxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-58-9 | |
| Record name | Cortexolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















